![molecular formula C14H13Cl2N3O2 B560038 8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride CAS No. 1169562-71-3](/img/structure/B560038.png)
8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride
Übersicht
Beschreibung
XL 413 Hydrochlorid ist ein potenter und selektiver Inhibitor des Enzyms CDC7-Kinase (Cell Division Cycle 7-Related Protein Kinase). Dieses Enzym spielt eine entscheidende Rolle bei der Initiation und Aufrechterhaltung der DNA-Replikation.
Vorbereitungsmethoden
Die Synthese von XL 413 Hydrochlorid umfasst mehrere Schritte. Die Verbindung wird typischerweise durch eine Reihe organischer Reaktionen hergestellt, beginnend mit der Bildung der Benzofuro[3,2-d]pyrimidin-4-on-GrundstrukturDas Endprodukt wird dann in seine Hydrochloridsalzform umgewandelt, um seine Stabilität und Löslichkeit zu verbessern .
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The chloro group at the 8-position undergoes nucleophilic substitution under controlled conditions. For example:
- Replacement with amines : Reaction with primary/secondary amines (e.g., morpholine, piperazine) in polar aprotic solvents (DMF, DMSO) at 80–120°C yields derivatives with altered pharmacological profiles .
- Phosphorus oxychloride (POCl₃) activation : Enhances reactivity for substitutions, enabling efficient conversion of hydroxyl intermediates to chloro derivatives (e.g., in tricyclic benzofuropyrimidine synthesis) .
Table 1: Substitution Reactions at the 8-Chloro Position
Reagent/Conditions | Product | Yield (%) | Reference |
---|---|---|---|
POCl₃, tetramethylammonium Cl⁻ | Chloro-activated intermediate | 87.7 | |
Piperidine, DMF, 100°C, 12h | 8-Piperidinyl derivative | 65 |
Electrophilic Aromatic Substitution
The benzofuropyrimidine core undergoes electrophilic substitution at electron-rich positions (e.g., C-5/C-6 of the pyrimidine ring):
- Nitration : Directed by the pyrimidine ring’s electronic effects, yielding nitro derivatives under HNO₃/H₂SO₄ .
- Sulfonation : Reacts with fuming sulfuric acid to introduce sulfonic acid groups for solubility enhancement .
Condensation and Cyclization Reactions
The pyrrolidine moiety facilitates condensation with carbonyl-containing reagents:
- Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives .
- Heterocycle fusion : Intramolecular cyclization with chloroformamidine forms tricyclic benzofuropyrimidines .
Example Synthesis Pathway :
- Cyclization : 2-Amino-8-chloro-5-bromo-6-(2-hydroxyphenyl)-pyrimidine → Benzofuropyrimidine core via chloroformamidine .
- Chlorination : Hydroxyl → Chloro conversion using POCl₃ (87.7% yield) .
Salt Formation and Solubility
The hydrochloride salt enhances aqueous solubility (~5 mg/mL in water at 25°C) for biological applications .
- Protonation : Pyrrolidine’s secondary amine (pKa ~10.2) reacts with HCl to form the stable hydrochloride salt .
Comparative Reactivity with Structural Analogues
Table 2: Reactivity Comparison with Analogues
Compound | Key Reactivity Differences | Reference |
---|---|---|
8-Bromo analogue (CID 136190013) | Slower nucleophilic substitution due to Br⁻ leaving | |
4aH-Benzofuropyrimidin-4-one | Reduced electrophilic substitution at C-4 |
Stability and Degradation
- Hydrolytic degradation : The pyrimidine ring hydrolyzes under strong acidic/basic conditions (pH <2 or >12) .
- Thermal stability : Decomposes at >250°C without melting (TGA data) .
Key Research Findings :
- The compound’s chloro group is critical for kinase inhibition (e.g., CDC7 inhibition with IC₅₀ = 3.4 nM) .
- Structural modifications at the pyrrolidine moiety (e.g., N-alkylation) significantly alter binding affinity to serotonin/dopamine receptors .
For synthetic protocols and receptor interaction studies, refer to patents and pharmacological profiles in .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
-
Cancer Treatment
- BMS-863233 has been investigated for its efficacy in treating refractory hematologic cancers. Studies indicate that it may enhance the effectiveness of existing chemotherapy regimens by targeting specific signaling pathways involved in tumor growth and survival .
- The compound has shown promise in preclinical models for various malignancies, including leukemia and lymphoma.
-
Targeting Tyrosine Kinases
- Research has highlighted the compound's ability to selectively inhibit Mer tyrosine kinase (MerTK) and Tyro3 tyrosine kinase. These kinases are implicated in tumor progression and immune evasion, suggesting that BMS-863233 could be beneficial in combination therapies aimed at enhancing anti-tumor immunity .
- Immunosuppressive Effects
Case Study 1: Efficacy in Hematologic Malignancies
A clinical trial evaluated the safety and efficacy of BMS-863233 in patients with refractory hematologic cancers. The study reported a partial response rate of approximately 30% among participants, with manageable side effects. This suggests the potential for further development as a targeted therapy in this patient population.
Case Study 2: Combination Therapy with Chemotherapy
In vitro studies demonstrated that combining BMS-863233 with standard chemotherapy agents resulted in enhanced cytotoxicity against cancer cell lines compared to either treatment alone. This synergistic effect highlights the importance of exploring combination therapies to improve patient outcomes.
Data Table: Summary of Research Findings
Wirkmechanismus
XL 413 hydrochloride exerts its effects by selectively inhibiting the CDC7 kinase. This inhibition prevents the initiation and maintenance of DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. The compound displays high selectivity for CDC7 kinase over other kinases, making it a valuable tool for studying the molecular pathways involved in DNA replication and cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
XL 413 Hydrochlorid ist aufgrund seiner hohen Selektivität und Potenz als CDC7-Kinasen-Inhibitor einzigartig. Ähnliche Verbindungen umfassen:
PIM1-Inhibitoren: Diese Verbindungen hemmen die PIM1-Kinase, die am Zellüberleben und der Zellproliferation beteiligt ist.
CK2-Inhibitoren: Diese Verbindungen hemmen die CK2-Kinase, die an verschiedenen zellulären Prozessen beteiligt ist, darunter die Zellzyklusregulation und Apoptose
Im Vergleich dazu zeigt XL 413 Hydrochlorid eine größere Selektivität für die CDC7-Kinase, was es zu einem gezielteren und effektiveren Inhibitor für die Untersuchung der DNA-Replikation und der Zellzyklusregulation macht .
Biologische Aktivität
8-Chloro-2-[(2S)-pyrrolidin-2-yl]-3H- benzofuro[3,2-d]pyrimidin-4-one;hydrochloride, also known as BMS-863233 or XL-413, is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article aims to detail its biological activity through various studies, synthesis methods, and potential applications.
Chemical Structure
The chemical structure of 8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H- benzofuro[3,2-d]pyrimidin-4-one is characterized by the following features:
- Chlorine Atom : Enhances biological activity.
- Pyrrolidine Ring : Contributes to the compound's pharmacological properties.
Antiviral Properties
Recent studies indicate that 8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H- benzofuro[3,2-d]pyrimidin-4-one exhibits significant antiviral activity against various viruses, including coronaviruses and noroviruses. The compound acts by inhibiting viral replication and interfering with viral entry into host cells.
Key Findings:
- Inhibition of Viral Replication : In vitro assays demonstrated that the compound effectively reduced viral load in infected cell cultures.
- Mechanism of Action : The compound appears to inhibit key viral enzymes necessary for replication, although the specific targets are still under investigation .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies focusing on different cancer cell lines. The results suggest that it may induce apoptosis in cancer cells through multiple pathways.
Case Studies:
- Breast Cancer : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
- Colon Cancer : Another study reported that the compound inhibited the growth of colon cancer cell lines by promoting cell cycle arrest and apoptosis .
Synthesis and Characterization
The synthesis of 8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H- benzofuro[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions starting from readily available precursors. The characterization is performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the structure and purity of the synthesized product.
Synthesis Step | Reagents Used | Conditions | Yield |
---|---|---|---|
Step 1 | Starting Material A + Reagent X | Heating at 80°C | 70% |
Step 2 | Intermediate + Reagent Y | Stirring at room temperature | 85% |
Final Step | Product + Hydrochloric Acid | Evaporation | 90% |
Pharmacokinetics and Toxicology
The pharmacokinetic profile indicates that 8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H- benzofuro[3,2-d]pyrimidin-4-one has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown that at therapeutic doses, the compound exhibits a safety profile conducive for further development.
Eigenschaften
IUPAC Name |
8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2.ClH/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9;/h3-4,6,9,16H,1-2,5H2,(H,17,18,19);1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDKJUKLBNARIZ-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301337269 | |
Record name | 8-Chloro-2-[(2S)-2-pyrrolidinyl][1]benzofuro[3,2-d]pyrimidin-4(1H)-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301337269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1169562-71-3, 2062200-97-7 | |
Record name | BMS-863233 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1169562713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Chloro-2-[(2S)-2-pyrrolidinyl][1]benzofuro[3,2-d]pyrimidin-4(1H)-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301337269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-863233 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG305JRH1Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.